N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 4-chlorophenyl group at the N4 position, a cyclopentyl group at the N6 position, and a methyl group at the 1-position. Its synthesis typically involves sequential nucleophilic substitutions on a dichloropyrimidine precursor, as exemplified in related compounds .
Properties
Molecular Formula |
C17H19ClN6 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H19ClN6/c1-24-16-14(10-19-24)15(20-13-8-6-11(18)7-9-13)22-17(23-16)21-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,20,21,22,23) |
InChI Key |
XBFQWDYVALKAOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde and cyclopentanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step organic reactions, utilizing solvents such as dimethyl sulfoxide or ethanol under controlled conditions to optimize yield and purity. Key reaction conditions include temperature, pressure, and time, which are crucial for achieving high-quality products.
N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its role as a Janus kinase (JAK) inhibitor . JAKs are critical in cytokine signaling pathways that regulate immune responses and hematopoiesis. By inhibiting JAKs (JAK1, JAK2, JAK3, and TYK2), this compound disrupts signaling pathways involved in cell proliferation and survival.
In Vitro Studies
Research indicates that this compound exhibits potent anti-cancer activity across various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), and others.
- IC50 Values : Demonstrated low micromolar IC50 values against these cell lines, indicating strong efficacy in inhibiting tumor growth.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Lung Cancer : A 2022 study highlighted the compound's effectiveness against A549 lung cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis through modulation of JAK pathways.
- Combination Therapy Research : Another investigation assessed the compound's role in combination therapies with existing chemotherapeutics. Findings suggested enhanced efficacy when used alongside traditional agents due to synergistic effects on JAK signaling pathways.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific kinases. It binds to the active site of these enzymes, preventing their phosphorylation activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and EGFR, among others .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be contextualized by comparing it to analogs with variations in substituents or core modifications. Below is a detailed analysis:
Substituent Variations at N4 and N6 Positions
Key Structural and Functional Insights
In contrast, the 3-chloro-4-methoxyphenyl analog () combines electron withdrawal (Cl) with electron donation (OCH₃), creating a polarized aromatic system. Ethyl () and isopropyl () groups at N6 reduce steric hindrance compared to cyclopentyl, possibly improving solubility but compromising target affinity.
Steric and Conformational Impact :
- The cyclopentyl group in the target compound provides moderate steric bulk, favoring interactions with hydrophobic protein pockets. The isopropyl substituents in may induce torsional strain, limiting conformational flexibility.
- Methoxy in adds steric bulk at the N4 position, which could hinder binding in constrained active sites.
Synthetic Accessibility :
- The synthesis of the target compound and its analogs typically follows a two-step protocol: initial substitution of 4,6-dichloropyrimidine with an aniline derivative, followed by reaction with a secondary amine (e.g., cyclopentylamine) . Modifications in substituents (e.g., trifluoromethoxy in ) require optimized reaction conditions to manage electron-deficient intermediates.
Research Findings and Implications
Biological Activity
N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18ClN5
- Molecular Weight : 305.79 g/mol
The biological activity of pyrazolo[3,4-d]pyrimidines often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. Research indicates that these compounds can act as inhibitors of various protein kinases, including Src kinase and epidermal growth factor receptor (EGFR) kinases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 8.21 | Induction of apoptosis through EGFR inhibition |
| HepG2 (Liver Cancer) | 5.0 | Src kinase inhibition |
| MCF-7 (Breast Cancer) | 1.74 | Cell cycle arrest and apoptosis |
| PC-3 (Prostate Cancer) | 10.0 | Inhibition of proliferation |
These results indicate that the compound's scaffold is pivotal for its anti-proliferative activity across different cancer types .
Case Studies
- Study on A549 Cells :
- MCF-7 Cell Line :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
